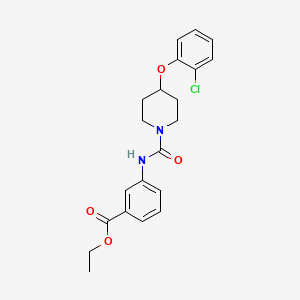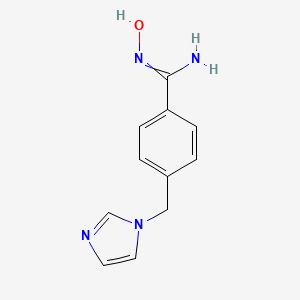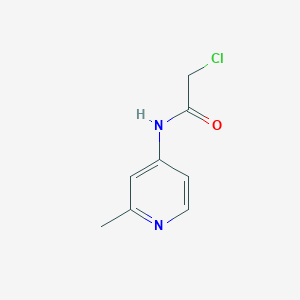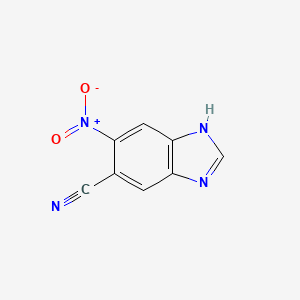
Ethyl 3-(4-(2-chlorophenoxy)piperidine-1-carboxamido)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(4-(2-chlorophenoxy)piperidine-1-carboxamido)benzoate is a complex organic compound with a molecular formula of C21H23ClN2O4. This compound is characterized by the presence of a piperidine ring, a chlorophenoxy group, and a benzoate ester. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-(2-chlorophenoxy)piperidine-1-carboxamido)benzoate typically involves the reaction of 2-chlorophenol with piperidine to form 2-chlorophenoxypiperidine. This intermediate is then reacted with ethyl 3-aminobenzoate under specific conditions to yield the final product. The reaction conditions often include the use of solvents like tetrahydrofuran and methanol, and the reaction is carried out at room temperature for several hours .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-(4-(2-chlorophenoxy)piperidine-1-carboxamido)benzoate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
Ethyl 3-(4-(2-chlorophenoxy)piperidine-1-carboxamido)benzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialized chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl 3-(4-(2-chlorophenoxy)piperidine-1-carboxamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring plays a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Piperidine Derivatives: Compounds like piperidine-3-carboxylate and piperidine-4-carboxylate share structural similarities.
Chlorophenoxy Compounds: Compounds such as 2-chlorophenoxyacetic acid and 4-chlorophenoxyacetic acid.
Uniqueness
Ethyl 3-(4-(2-chlorophenoxy)piperidine-1-carboxamido)benzoate is unique due to its combination of a piperidine ring, a chlorophenoxy group, and a benzoate ester. This unique structure imparts specific chemical properties that make it valuable in various research applications .
Propiedades
Fórmula molecular |
C21H23ClN2O4 |
|---|---|
Peso molecular |
402.9 g/mol |
Nombre IUPAC |
ethyl 3-[[4-(2-chlorophenoxy)piperidine-1-carbonyl]amino]benzoate |
InChI |
InChI=1S/C21H23ClN2O4/c1-2-27-20(25)15-6-5-7-16(14-15)23-21(26)24-12-10-17(11-13-24)28-19-9-4-3-8-18(19)22/h3-9,14,17H,2,10-13H2,1H3,(H,23,26) |
Clave InChI |
GEPJJHZRPUCYKQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC(=CC=C1)NC(=O)N2CCC(CC2)OC3=CC=CC=C3Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-(2-Methyl-2,7-diazaspiro[3.5]non-7-YL)-benzenamine](/img/structure/B13940309.png)


![16,17-Dihydro-17-methylene-15H-cyclopenta[a]phenanthrene](/img/structure/B13940320.png)

![(R)-2-(Methylsulfinyl)-1H-benzo[d]imidazole](/img/structure/B13940330.png)


![[1,1'-Biphenyl]-4-ylmethyl 2-methyl-2-propenoate](/img/structure/B13940338.png)



